molecular formula C10H18O B104905 (2E,4E)-2,4-Decadien-1-ol CAS No. 18409-21-7

(2E,4E)-2,4-Decadien-1-ol

Cat. No. B104905
CAS RN: 18409-21-7
M. Wt: 154.25 g/mol
InChI Key: NUBWFSDCZULDCI-BLHCBFLLSA-N
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Description

“(2E,4E)-2,4-Decadien-1-ol” is an aliphatic alcohol . It is a clear colorless liquid and has a fatty type odor . It is also found in fats and oils and is a constituent of Tordylium apulium essential oil .


Molecular Structure Analysis

The molecular formula of “(2E,4E)-2,4-Decadien-1-ol” is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da . The IUPAC Standard InChIKey is NUBWFSDCZULDCI-BLHCBFLLSA-N .


Physical And Chemical Properties Analysis

“(2E,4E)-2,4-Decadien-1-ol” has a density of 0.9±0.1 g/cm3, a boiling point of 237.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 55.2±6.0 kJ/mol and its flash point is 93.0±15.0 °C . The index of refraction is 1.473 and its molar refractivity is 50.0±0.3 cm3 .

Scientific Research Applications

  • Organic Synthesis and Flavor Chemistry :

    • Bosshardt and Schlosser (1980) demonstrated the stereospecific metalation of decadiene isomers leading to the synthesis of (2E,4E)-2,4-Decadien-1-ol. This compound is used in the synthesis of flavor components such as isovalerates, with applications in the flavor industry (Bosshardt & Schlosser, 1980).
  • Environmental and Food Science :

    • Pan et al. (2014) identified metabolites of trans,trans-2,4-Decadienal (a variant of 2,4-Decadien-1-ol) in mouse and human cells, important for understanding environmental exposures from cooking oil fumes and restaurant emissions (Pan et al., 2014).
    • Hidalgo and Zamora (2007) explored the interaction of 2,4-Decadienal with phenylalanine, revealing insights into the chemistry of lipid oxidation products and amino acids, relevant in food science (Hidalgo & Zamora, 2007).
  • Marine Biology and Ecology :

    • Adolph et al. (2004) investigated the cytotoxicity of marine diatom-derived aldehydes including 2E,4E-decadienal, contributing to our understanding of marine organism interactions and algal bloom dynamics (Adolph et al., 2004).
    • Gallina et al. (2014) studied the effect of polyunsaturated aldehydes like 2E,4E/Z-decadienal on the marine diatom Skeletonema marinoi, shedding light on the physiological responses of marine microorganisms to these compounds (Gallina et al., 2014).
  • Pheromone Research and Insect Ecology :

    • Mori (2015) synthesized various compounds including (2E,4E)-2,4-Decadien-1-ol derivatives for understanding pheromone components in insects, which has applications in pest control and ecology (Mori, 2015).
  • Chemical and Biochemical Toxicology :

    • Carvalho et al. (1998) studied the formation of DNA adducts by trans,trans-2, 4-Decadienal, providing insights into the cytotoxicity and DNA damage potential of lipid peroxidation products (Carvalho et al., 1998).
  • Polymer Science :

    • Wagener et al. (1991) utilized 1,9-Decadiene, a related compound, for acyclic diene metathesis polymerization, highlighting its role in creating high-molecular-weight polymers (Wagener et al., 1991).

Safety And Hazards

When handling “(2E,4E)-2,4-Decadien-1-ol”, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2E,4E)-deca-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBWFSDCZULDCI-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885038
Record name 2,4-Decadien-1-ol, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; oily, fatty aroma
Record name (E,E)-2,4-Decadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

112.00 °C. @ 10.00 mm Hg
Record name (2E,4E)-2,4-Decadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name (E,E)-2,4-Decadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.861-0.871
Record name (E,E)-2,4-Decadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(2E,4E)-2,4-Decadien-1-ol

CAS RN

18409-21-7
Record name (2E,4E)-2,4-Decadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18409-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Decadien-1-ol, (2E,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Decadien-1-ol, (2E,4E)-
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Record name 2,4-Decadien-1-ol, (2E,4E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-2,4-decadien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DECADIEN-1-OL, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21KKW523R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (2E,4E)-2,4-Decadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GC Acharya, N Ponnam, M Kumari, TK Roy… - Acta …, 2021 - akjournals.com
Spiny coriander ( Eryngium foetidum L.) is a perennial medicinal herb grown in the tropical regions worldwide. In India, it is used as a potential spice for garnishing and flavoring the …
Number of citations: 10 akjournals.com
MM Mathkoor, EN Alkhfaji, NAU Oda - 2023 - researchgate.net
Pure compounds from natural sources or pure plant extracts can be considered as sources for newer drugs [1]. World Health Organization (WHO) considered that about 80% of humans …
Number of citations: 1 www.researchgate.net
IQ Zaidan, YI Al-Hadidy - Journal Of Kirkuk University For Agricultural …, 2021 - iasj.net
Aromatic herbs are defined as seeds, leaves, stems, fruits or flowers of plants were are added to foods in order to obtain a distinctive taste and aroma (EA SCD/K, 2010) Initially it was …
Number of citations: 4 www.iasj.net
SM Cohen, G Eisenbrand, S Fukushima… - Food …, 2018 - library.wur.nl
The 28th publication by the Expert Panel of the Flavor and Extract Manufacturers Association provides an update on recent progress in the consideration of flavoring ingredients …
Number of citations: 25 library.wur.nl
H Kiyota, T Takai, S Kuwahara - Flavour and fragrance journal, 2003 - Wiley Online Library
Several long‐chain aliphatic dienols used as commercial odourants were modified with cyclopropane rings, and their characteristics were examined. We used commercially available (…
Number of citations: 4 onlinelibrary.wiley.com
ياسمين إسماعيل ا… - Journal of Kirkuk …, 2021‎ - search.ebscohost.com
This study was conducted in the laboratories of Food Science dept. in the Faculty of Agriculture, Tikrit University and a number of laboratories in Baghdad, as it included the isolation …
Number of citations: 0 search.ebscohost.com

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